4-Bromooxazole-5-carboxylic acid
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Overview
Description
4-Bromooxazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazole-5-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method employs hydrochloric acid to mediate the cyclization process, resulting in the formation of the desired oxazole derivative . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve the use of Grignard reagents, nitriles, or amides as starting materials, followed by hydrolysis and cyclization steps .
Chemical Reactions Analysis
Types of Reactions: 4-Bromooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with different substituents.
Reduction: Formation of reduced oxazole compounds.
Substitution: Halogenation or alkylation at specific positions on the oxazole ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline medium.
Reduction: Borane-tetrahydrofuran (BH₃/THF) complex.
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Bromooxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with therapeutic potential.
Industry: Utilized in the production of bioactive molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromooxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with similar biological activities.
Thiazole: Contains sulfur instead of oxygen and exhibits diverse biological activities
Uniqueness: 4-Bromooxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position and carboxylic acid group at the 5-position make it a versatile intermediate for further chemical modifications .
Biological Activity
4-Bromooxazole-5-carboxylic acid is an organic compound characterized by its unique structural features, including a bromine atom and a carboxylic acid functional group attached to an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
- Chemical Formula : C₄H₂BrNO₃
- Molecular Weight : 191.97 g/mol
- Structure : The compound features a five-membered aromatic heterocyclic structure, which includes nitrogen and oxygen atoms, contributing to its reactivity and biological activity.
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- Some derivatives of oxazole compounds have shown effectiveness against various bacterial and fungal strains. Preliminary studies indicate that this compound may possess similar properties, making it a candidate for further exploration in antimicrobial research.
- Antitumor Activity :
- Enzyme Inhibition :
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Regiocontrolled Synthesis : Utilizing methods like the Suzuki-Miyaura reaction allows for the selective introduction of bromine at specific positions on the oxazole ring .
- Chemical Reactions : The synthesis often involves halogenation reactions followed by carboxylation processes to achieve the desired functional groups .
Comparative Analysis with Related Compounds
The following table highlights the structural similarities and differences between this compound and other related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Bromine at position 4; carboxylic acid at 5 | Potential antimicrobial and antitumor properties |
5-Aminooxazole-4-carboxylic Acid | Amino group instead of bromine | Different biological activities due to amino substitution |
3-Bromooxazole | Bromine at position three | Varying reactivity profiles due to different substitution |
2-Bromooxazole | Bromine at position two | Distinct pharmacological properties due to positioning |
Case Studies
-
Antimicrobial Studies :
- A study involving various oxazole derivatives demonstrated that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the oxazole structure can enhance antimicrobial efficacy.
-
Antitumor Research :
- In vitro studies on related oxazole compounds showed promising results in inhibiting the growth of cancer cell lines. For instance, compounds similar to this compound were tested against melanoma cells, demonstrating IC50 values that indicate potential as therapeutic agents.
-
Enzyme Interaction Analysis :
- Research focused on enzyme inhibition revealed that some oxazole derivatives could effectively inhibit enzymes involved in lipid metabolism, highlighting their potential applications in treating metabolic disorders.
Properties
CAS No. |
1934983-15-9 |
---|---|
Molecular Formula |
C4H2BrNO3 |
Molecular Weight |
191.97 g/mol |
IUPAC Name |
4-bromo-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |
InChI Key |
HEJCRIKAZWKOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)C(=O)O)Br |
Origin of Product |
United States |
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